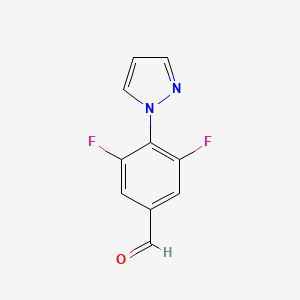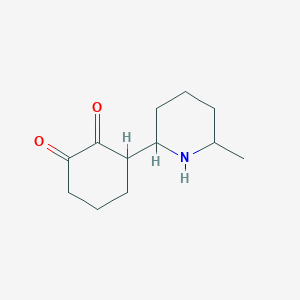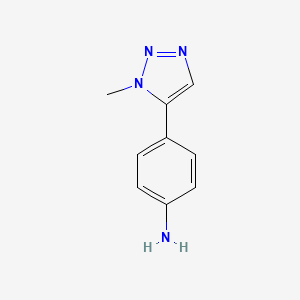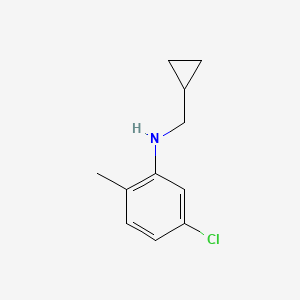![molecular formula C7H9N3O2 B13289836 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13289836.png)
8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one typically involves the reaction of an enaminone derivative with 6-amino-2-thioxo-2,3-dihydro-pyrimidin-4(1H)-one or 6-aminopyrimidine-2,4(1H,3H)-dione . The reaction is usually carried out by heating in acetic acid, which facilitates the formation of the desired pyrimido[1,2-a][1,3]diazin-6-one scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to the observed effects. Specific pathways and targets may vary depending on the particular application and biological context.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrimido[1,2-a]pyrimidine: A related compound with a similar heterocyclic structure but different functional groups.
1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine: Another similar compound with a methyl group substitution.
Uniqueness
8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one is unique due to its specific hydroxyl group at the 8-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-hydroxy-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O2/c11-5-4-6(12)10-3-1-2-8-7(10)9-5/h4,11H,1-3H2,(H,8,9) |
InChI Key |
LQDBMIPYXYBGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13289759.png)

![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13289781.png)
![2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13289787.png)

![3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13289789.png)

![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)



![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13289845.png)
![tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate](/img/structure/B13289846.png)

